Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt

Description

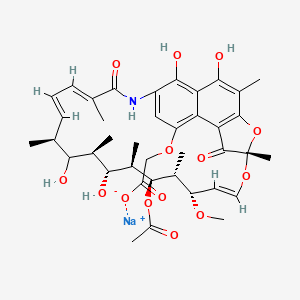

This sodium salt is a highly functionalized polycyclic compound with a naphtho(2,1-b)furan core, substituted with multiple hydroxy, methoxy, methyl, and epoxypentadecatrienimino groups. The sodium salt form enhances its solubility in aqueous media, which is critical for biological or industrial applications. The compound’s structural complexity arises from its fused aromatic and heterocyclic systems, which are common in bioactive natural products or synthetic pharmaceuticals.

Properties

CAS No. |

102585-47-7 |

|---|---|

Molecular Formula |

C39H48NNaO14 |

Molecular Weight |

777.8 g/mol |

IUPAC Name |

sodium;2-[[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetate |

InChI |

InChI=1S/C39H49NO14.Na/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44;/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43);/q;+1/p-1/b11-10+,14-13+,18-12+;/t17-,19+,20+,21+,25-,31?,32+,35+,39-;/m0./s1 |

InChI Key |

WGMGFUHZAFYGSO-VLIBQTNGSA-M |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H](C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)[O-])\C.[Na+] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt involves multiple steps, including the formation of the naphthofuran core and subsequent functionalization. Industrial production methods typically involve high-purity synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The epoxide ring can be reduced to form diols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Biotechnological Applications

- Carbon Source for Microbial Cultures : Acetic acid derivatives can serve as a carbon source for culturing bacteria in biotechnological applications. This is particularly useful in the production of biofuels and biochemicals where specific microbial strains are employed to convert substrates into valuable products.

- DNA Isolation : The compound can enhance yields in DNA isolation processes through ethanol precipitation. This method is critical in molecular biology for purifying nucleic acids from various biological samples.

Pharmaceutical Applications

- Antimicrobial Properties : The acetic acid derivative has shown efficacy against a range of pathogens. Its application in formulations for disinfectants and antiseptics can help in cleaning and sterilizing surfaces prone to bacterial contamination.

- Drug Formulations : The compound may be incorporated into drug delivery systems due to its ability to modify the solubility and stability of active pharmaceutical ingredients. This is particularly relevant in developing formulations that require controlled release mechanisms.

- Therapeutic Uses : Sodium salts of acetic acid have been used in treating metabolic acidosis and for urine alkalinization. This therapeutic application highlights the importance of acetic acid derivatives in clinical settings.

Industrial Applications

- Textile Industry : In textile processing, acetic acid derivatives are used to set dyes and condition fibers. This application is crucial for ensuring colorfastness and enhancing the quality of textile products.

- Food Industry : As a food additive, acetic acid acts as a preservative and flavoring agent. Its sodium salt form is commonly used to regulate pH levels in food products and extend shelf life.

- Concrete Treatment : The compound can serve as a sealant for concrete surfaces to mitigate water damage. Its environmentally benign properties make it an attractive alternative to traditional epoxy sealants.

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial activity of acetic acid derivatives against common foodborne pathogens such as Salmonella and E. coli. The results indicated that formulations containing the sodium salt significantly reduced microbial load on treated surfaces.

Case Study 2: Textile Dye Setting

Research conducted on the use of sodium acetate in dyeing processes revealed improved color retention and reduced fading compared to conventional methods. This study highlighted the effectiveness of acetic acid derivatives in enhancing textile durability.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biotechnology | Carbon source for microbial cultures | Enhances biofuel production |

| Pharmaceuticals | Antimicrobial formulations | Effective against a wide range of pathogens |

| Industrial (Textiles) | Dye setting | Improved colorfastness |

| Food Industry | Preservative and pH regulator | Extends shelf life |

| Construction | Concrete sealant | Environmentally friendly alternative |

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The epoxide ring may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other naphthofuran derivatives and epoxide-containing molecules. Key analogues include:

Physicochemical Properties

- Solubility: The sodium salt form of the target compound ensures higher aqueous solubility compared to non-ionic analogues like Acetic acid, phenylmethyl ester (logP = 1.6) or neutral epoxide-containing derivatives .

Biological Activity

Acetic acid and its derivatives have been extensively studied for their biological activities. The compound is a complex derivative of acetic acid that exhibits various biological properties. This article will explore its antimicrobial effects, antioxidant properties, metabolic roles, and potential applications in food preservation and animal nutrition.

1. Overview of Acetic Acid

Acetic acid is a simple carboxylic acid with the formula . It is widely used in various industries and has significant biological relevance. The sodium salt of acetic acid (sodium acetate) is commonly utilized in food preservation and as a buffering agent in biological systems. Its biological activity is linked to its ability to modulate metabolic pathways and exert antimicrobial effects.

2. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of sodium acetate. A study evaluated the effectiveness of sodium acetate as a preservative for fresh salmon slices. The results indicated that sodium acetate significantly inhibited the growth of spoilage microorganisms such as Pseudomonas spp. and lactic acid bacteria. The antibacterial activity was found to be superior to other organic salts like sodium lactate and sodium citrate .

Table 1: Antimicrobial Efficacy of Sodium Acetate

| Microorganism | Inhibition Zone (mm) | Concentration (w/v) |

|---|---|---|

| Pseudomonas spp. | 15 | 2.5% |

| Lactic Acid Bacteria | 12 | 2.5% |

| Enterobacteriaceae | 10 | 2.5% |

3. Antioxidant Properties

Sodium acetate also exhibits antioxidant properties that can delay lipid oxidation in food products. This property was highlighted in research where sodium acetate-treated samples showed significantly lower peroxide values compared to untreated controls . This suggests that sodium acetate can extend the shelf life of food products by protecting them from oxidative damage.

4. Metabolic Role

In biochemistry, acetic acid plays a crucial role as an acetyl group donor through acetyl-CoA synthesis. This process is vital for carbohydrate and fat metabolism in living organisms . The compound's ability to influence metabolic pathways makes it an essential component in cellular respiration and energy production.

5. Applications in Animal Nutrition

The European Food Safety Authority (EFSA) has recognized acetic acid and its salts as safe preservatives for animal feed across various species . They can be used at concentrations ranging from 200 to 2,500 mg/kg without adverse effects on animal health. The rapid metabolism of acetate ensures that it does not accumulate in the food chain or pose risks to human consumers.

Table 2: Recommended Usage Levels of Acetic Acid in Animal Feed

| Animal Species | Maximum Concentration (mg/kg) |

|---|---|

| Poultry | 2500 |

| Pigs | 2500 |

| Ruminants | Higher tolerance |

6. Case Studies

Case Study: Preservation of Fish Products

In a controlled study involving fresh salmon slices treated with sodium acetate, researchers observed a significant reduction in microbial load over a storage period of seven days compared to untreated samples . This study underscores the practical application of acetic acid derivatives in extending the shelf life of perishable goods.

Case Study: Metabolic Studies

Research involving the incorporation of radiolabeled acetic acid into cellular lipids demonstrated its role in fatty acid biosynthesis . This study provides insight into how acetic acid contributes to essential metabolic processes at the cellular level.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.